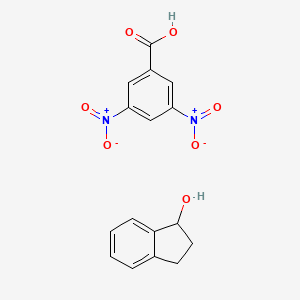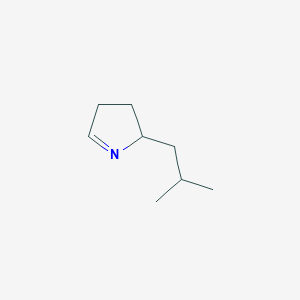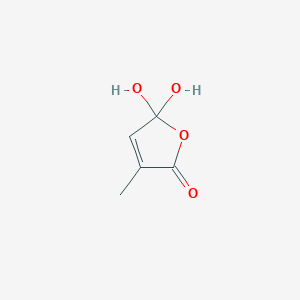![molecular formula C12H9ClN4O B14585756 2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine CAS No. 61581-36-0](/img/structure/B14585756.png)
2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of oxazolopyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications, particularly in the field of oncology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with 2-amino-4-methylpyrimidine in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or reduced heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets. One of the primary targets is adenosine kinase (ADK), an enzyme involved in the regulation of adenosine levels in cells. The compound binds to the active site of ADK, inhibiting its activity and leading to increased levels of adenosine, which can induce apoptosis in cancer cells . Molecular docking studies have suggested the possible binding mode of the compound to ADK .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Oxazolo[5,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
2-Phenyl-1,3-oxazolo[4,5-d]pyrimidine: Another derivative with potential therapeutic applications.
Uniqueness
2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit ADK and induce apoptosis in cancer cells makes it a promising candidate for further development as an anticancer agent .
Eigenschaften
CAS-Nummer |
61581-36-0 |
|---|---|
Molekularformel |
C12H9ClN4O |
Molekulargewicht |
260.68 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-7-methyl-[1,3]oxazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C12H9ClN4O/c1-6-9-10(17-12(14)15-6)16-11(18-9)7-4-2-3-5-8(7)13/h2-5H,1H3,(H2,14,15,17) |
InChI-Schlüssel |
MRCJLYPIRJJVAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=N1)N)N=C(O2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)


![3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]](/img/structure/B14585697.png)







![Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14585723.png)

